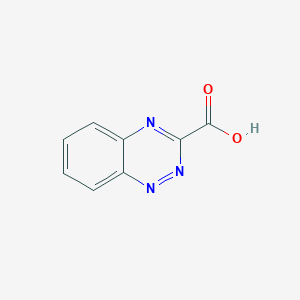

1,2,4-Benzotriazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1,2,4-benzotriazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8(13)7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYYZEOFAKPJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494599 | |

| Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-51-6 | |

| Record name | 1,2,4-Benzotriazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-benzotriazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,4-Benzotriazine-3-carboxylic acid chemical properties and structure

An In-Depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique electronic properties and versatile chemical handles of its scaffold make it a valuable building block for creating novel therapeutic agents. This document delves into its core chemical properties, spectroscopic signature, synthetic routes, and potential for chemical modification.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system where a benzene ring is annulated to a 1,2,4-triazine ring, substituted with a carboxylic acid group at the 3-position. This arrangement confers a planar, aromatic structure with a distinct charge distribution that is pivotal to its chemical behavior and biological interactions.

The structural and identifying information for this compound is consolidated below.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 64241-51-6[1][2] |

| Molecular Formula | C₈H₅N₃O₂[1][2] |

| Molecular Weight | 175.14 g/mol [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O[1] |

| InChI Key | LTYYZEOFAKPJGC-UHFFFAOYSA-N[1] |

digraph "G" { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [fontname="Arial", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Define nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="2.6,0!"]; N2 [label="N", pos="2.6,-1.5!"]; C7 [label="C", pos="3.9,-0.75!"]; C8 [label="C", pos="5.2,0!"]; O1 [label="O", pos="6.2,0.75!", shape=plaintext]; O2 [label="O", pos="5.2,-1.5!", shape=plaintext]; H1[label="H", pos="-2.2,1.25!", shape=plaintext]; H2[label="H", pos="-2.2,-1.25!", shape=plaintext]; H3[label="H", pos="0,-2.5!", shape=plaintext]; H4[label="H", pos="2.2,1.25!", shape=plaintext]; OH [label="OH", pos="6.5,-1.5!", shape=plaintext];

// Define edges C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; C5 -- N1 [style=solid]; N1 -- C7 [style=dashed]; C7 -- N2 [style=solid]; N2 -- C4 [style=solid]; C7 -- C8 [style=solid]; C8 -- O1 [style=dashed]; C8 -- O2 [style=solid]; C1 -- H4[style=solid, len=0.5]; C2 -- H1[style=solid, len=0.5]; C3 -- H2[style=solid, len=0.5]; C6 -- H3[style=solid, len=0.5]; }digraph "G" { graph [fontname="Arial", rankdir=LR]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Reactants Reactants [label="o-Phenylenediamine\n+\nPyruvic Acid", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Steps Step1 [label="Step 1: Condensation\n(Formation of Dihydro-benzotriazine intermediate)"]; Step2 [label="Step 2: Oxidation\n(e.g., with Cu(II) or air)"];

// Product Product [label="this compound", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Reactants -> Step1 -> Step2 -> Product; }

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bischler Condensation-Oxidation

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed using the spectroscopic methods detailed in Part 2.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol (as solvent)

-

Copper(II) sulfate pentahydrate (0.1 eq, as oxidant catalyst)

-

Water

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

-

Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water to the reaction mixture. The solution will typically change color, indicating complex formation.

-

Causality: Copper(II) acts as a catalyst for the aerobic oxidation of the dihydro-benzotriazine intermediate to the final aromatic product. Air serves as the terminal oxidant in this catalytic cycle. This is a greener and more efficient alternative to stoichiometric oxidants like lead tetraacetate. [3]4. Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase), observing the consumption of the starting material and the appearance of a new, UV-active spot for the product.

-

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted diamine), saturated sodium bicarbonate solution (to remove unreacted pyruvic acid and neutralize the product for extraction), and finally with brine.

-

Trustworthiness: This rigorous washing procedure ensures the removal of both basic and acidic impurities, which is critical for obtaining a pure product and preventing complications in downstream applications.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Part 4: Chemical Reactivity and Derivatization Potential

The title compound possesses two key sites for chemical modification: the carboxylic acid group and the benzotriazine ring system. This dual reactivity makes it a highly versatile scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations, most notably amidation and esterification. These reactions are crucial for modulating properties like solubility, cell permeability, and target binding.

-

Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., HBTU, HATU) allows for the introduction of a wide array of substituents.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride provides esters that can act as prodrugs or modify pharmacokinetic profiles.

-

-

Reactions of the Ring System: The benzotriazine ring is relatively electron-deficient and can be susceptible to nucleophilic substitution under certain conditions, particularly if activating groups are present. However, its primary role is often as a stable, aromatic core that positions substituents in a defined three-dimensional space for interaction with biological targets. Strong reducing agents can lead to the contraction of the triazine ring. [4]

Caption: Key derivatization pathways from the carboxylic acid moiety.

Part 5: Applications in Research and Drug Development

The 1,2,4-benzotriazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. [4][3]Its derivatives have been investigated for a wide range of therapeutic applications.

-

Anticancer Agents: The most notable application is in oncology. The 1,2,4-benzotriazine N-oxide derivative, Tirapazamine, entered clinical trials as a hypoxic cytotoxin. [3]The scaffold is also a core component of selective kinase inhibitors targeting enzymes like SRC and VEGFR2, which are critical in cancer signaling pathways.

-

Anti-inflammatory and Analgesic Activity: Various analogues have demonstrated potent anti-inflammatory and analgesic effects, highlighting their potential for treating inflammatory disorders.

-

Antimicrobial and Antiviral Agents: The scaffold has been explored for developing new antibacterial, antifungal, and antiviral drugs.

This compound serves as a key intermediate for accessing these more complex, biologically active molecules. Its straightforward synthesis and versatile reactivity allow researchers to systematically explore the chemical space around the benzotriazine core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a foundational molecule for advanced drug discovery and chemical biology research. Its stable aromatic core, combined with the synthetically tractable carboxylic acid handle, provides an ideal platform for the rational design of novel small-molecule therapeutics. Understanding its chemical properties, spectroscopic characteristics, and reactive potential is paramount for any scientist working with this important heterocyclic system. This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.

References

-

Palanki, M. S., Cao, J., Chow, C. P., Dneprovskaia, E., Mak, C. C., McPherson, A., Pathak, V. P., Renick, J., Soll, R., Zeng, B., & Noronha, G. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33–49. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, this compound. Retrieved January 17, 2026, from [Link].

-

PubChemLite (n.d.). This compound (C8H5N3O2). Retrieved January 17, 2026, from [Link].

-

Mohammadi Ziarani, G., Mostofi, M., Gholamzadeh, P., Mohammadi-Khanaposhtani, M., & Yavari, H. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12367326, this compound. Retrieved January 17, 2026, from [Link].

-

ResearchGate (2019). (PDF) The synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].

-

Al-Omary, F. A., El-Emam, A. A., & Shazly, A. S. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link].

-

Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]

-

Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

-

Al-Ayed, A. S., El-Ghamdi, H. A., & Al-Zahrani, A. M. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(15), 4485. [Link]

-

ResearchGate (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved January 17, 2026, from [Link].

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 17, 2026, from [Link].

-

Chemistry LibreTexts (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link].

-

University of Arizona (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-benzotriazines. Retrieved January 17, 2026, from [Link].

-

Chemistry LibreTexts (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link].

-

ResearchGate (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved January 17, 2026, from [Link].

-

ResearchGate (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Retrieved January 17, 2026, from [Link].

-

Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 17, 2026, from [Link].

-

Avhad, K. C., & Upadhyay, U. M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

-

Zhang, Y., Wang, Z., Li, Y., Wang, C., Wang, J., & Wang, Y. (2022). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. New Journal of Chemistry, 46(42), 20206-20212. [Link]

-

ResearchGate (n.d.). Chemistry and Biological Activity of-[5][6]Benzotriazine Derivatives. Retrieved January 17, 2026, from [Link].

Sources

A Comprehensive Technical Guide to the Synthesis of 1,2,4-Benzotriazine-3-carboxylic acid from o-Phenylenediamine

Abstract

The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications, necessitating robust and well-understood synthetic routes. This guide provides an in-depth technical overview of a primary synthetic pathway to 1,2,4-benzotriazine-3-carboxylic acid, a key building block for further chemical elaboration. The synthesis commences with the strategic condensation of o-phenylenediamine with glyoxylic acid, followed by an oxidative aromatization step. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the necessary analytical characterization to validate the final product, offering researchers a comprehensive resource for its preparation.

Strategic Overview and Mechanistic Rationale

The synthesis of the 1,2,4-benzotriazine ring system from o-phenylenediamine is fundamentally a two-stage process: initial heterocycle formation via condensation, followed by aromatization.

-

Condensation & Cyclization: The reaction is initiated by the nucleophilic attack of one amino group of o-phenylenediamine onto the electrophilic aldehyde carbon of glyoxylic acid. This is followed by the intramolecular attack of the second amino group onto the ketone carbon, leading to a cyclized intermediate after dehydration. This intermediate is 3,4-dihydro-1,2,4-benzotriazine-3-carboxylic acid. The reaction of diamines with 1,2-dicarbonyl compounds is a well-established method for forming quinoxalines and related heterocycles.[3][4]

-

Oxidative Aromatization: The dihydro-benzotriazine intermediate is not aromatic and is typically unstable. To achieve the stable, conjugated 1,2,4-benzotriazine system, an oxidation step is required to remove two hydrogen atoms. This aromatization is the thermodynamic driving force for the second stage of the reaction. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common and effective choice for this type of transformation.[1] In some cases, spontaneous air oxidation can also occur.[1]

The overall transformation is depicted below.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | Purity >98%. Toxic and skin sensitizer. |

| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 0.92 g | 10.0 | Corrosive. Use a fresh bottle. |

| Activated Manganese Dioxide | MnO₂ | 86.94 | ~4.35 g | ~50.0 | Use activated, fine powder. Strong oxidant. |

| Ethanol (EtOH) | C₂H₆O | 46.07 | 50 mL | - | Reagent grade. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography. |

Step-by-Step Methodology

Causality and In-Field Insights:

-

Choice of Solvent: Ethanol is an effective solvent for both reactants and provides a suitable medium for the condensation. Its boiling point allows for gentle heating if required to drive the initial condensation to completion, although the reaction often proceeds well at ambient temperature.

-

Stoichiometry of Oxidant: A significant excess of activated manganese dioxide is used. MnO₂ is a surface-based oxidant, and its activity can vary. Using a 5-fold excess ensures a sufficient driving force for the reaction to proceed to completion in a reasonable timeframe.

-

Filtration through Celite®: MnO₂ forms very fine particles that can clog standard filter paper. A pad of Celite® (diatomaceous earth) provides a porous filtration medium that effectively traps the fine black solid while allowing the solution containing the product to pass through. This is a critical step for obtaining a clean filtrate.

-

Purification Strategy: Recrystallization is often sufficient for purification if the reaction is clean. The choice of solvent is critical; the ideal solvent will dissolve the product when hot but result in poor solubility when cold, allowing for the precipitation of pure crystals while impurities remain in the mother liquor.

Analytical Characterization

Validation of the final product's identity and purity is paramount. The following data are expected for this compound.

| Analysis Technique | Expected Result |

| Molecular Formula | C₈H₅N₃O₂ |

| Molecular Weight | 175.14 g/mol [5] |

| Appearance | Pale yellow to orange solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-14.5 (br s, 1H, -COOH), δ 8.0-8.6 (m, 4H, Ar-H). The four aromatic protons on the benzene ring will appear as a complex multiplet. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165 (C=O), δ ~150-155 (heterocyclic carbons), δ ~125-135 (aromatic CH carbons). |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300-2800 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~1600, 1480 (C=N, C=C aromatic stretches).[6] |

| Mass Spectrometry (ESI-) | Expected [M-H]⁻ at m/z 174.03[7] |

Safety and Handling Precautions

-

o-Phenylenediamine: This compound is toxic upon ingestion, inhalation, and skin contact. It is a known skin and respiratory sensitizer and is a suspected mutagen. All handling must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Glyoxylic Acid: It is corrosive and can cause severe skin and eye damage. Handle with care, ensuring no direct contact.

-

Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials. While not highly toxic, inhalation of the fine dust should be avoided.

-

General Procedures: All operations should be performed in a well-ventilated laboratory fume hood. A proper risk assessment should be completed before commencing any experimental work.

Conclusion

The synthesis of this compound from o-phenylenediamine via a condensation-oxidation sequence is a reliable and scalable method. The key to success lies in the careful execution of the oxidation step, using a sufficient excess of an activated oxidant, and a meticulous work-up procedure to isolate the product from the inorganic byproduct. The characterization data provided serves as a benchmark for researchers to confirm the successful synthesis of this valuable heterocyclic building block, paving the way for its use in drug discovery and materials science applications.

References

-

Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. Available at: [Link]

-

ResearchGate. (2019). The synthesis of 1,2,4-benzotriazines. Available at: [Link]

-

Artasensi, A., et al. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H5N3O2). Available at: [Link]

-

ResearchGate. (n.d.). Methods to oxidize dihydrotetrazine. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 7. PubChemLite - this compound (C8H5N3O2) [pubchemlite.lcsb.uni.lu]

A Guide to the Spectroscopic Characterization of 1,2,4-Benzotriazine-3-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1,2,4-Benzotriazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining data from structurally analogous compounds and applying fundamental spectroscopic theory, this guide serves as a robust predictive framework for researchers working on the synthesis, identification, and characterization of this and related 1,2,4-benzotriazine derivatives.

Introduction: The Chemical Context and Importance

1,2,4-Benzotriazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] Their rigid, planar structure and capacity for hydrogen bonding make them privileged scaffolds in drug design, with applications ranging from anticancer to antimicrobial agents.[1][2] this compound (Molecular Formula: C₈H₅N₃O₂, Molecular Weight: 175.14 g/mol ) is a key synthetic intermediate, providing a carboxylic acid handle for further chemical modification and derivatization.[3][4]

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel therapeutics. Spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth exploration of the expected NMR, IR, and Mass Spectrometry data for the title compound, explaining the rationale behind the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be dominated by signals from the four protons on the benzene ring. Due to the asymmetry introduced by the fused triazine ring, these four protons will be in distinct chemical environments.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The protons on the benzene ring will appear in this region, deshielded by the aromatic ring current.[5] The electron-withdrawing nature of the fused 1,2,4-triazine ring will further shift these protons downfield. The signals are expected to appear as a complex multiplet system due to spin-spin coupling between adjacent protons. Based on data from related benzotriazine and benzothiazine structures, the proton adjacent to the triazine ring (H-5) is likely to be the most deshielded.[6]

-

Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid is typically broad and significantly downfield.[5] Its exact chemical shift and peak shape are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often readily observable.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (4H) | 7.5 - 8.5 | Multiplet |

| Carboxylic Acid OH (1H) | > 10 | Broad Singlet |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the eight distinct carbon environments in the molecule.

-

Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, characteristic of this functional group.[7][8]

-

Aromatic and Heterocyclic Carbons (δ ~120-160 ppm): The six carbons of the fused ring system (four from the benzene ring and two from the triazine ring) will resonate in this region.[7][9] The carbon atom C-3, directly attached to the carboxylic acid and two nitrogen atoms, is expected to be significantly deshielded. The quaternary carbons involved in the ring fusion will also be present in this region and are typically of lower intensity.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic/Heterocyclic C (7C) | 120 - 160 |

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Workflow: NMR Sample Preparation and Analysis

Caption: Workflow for NMR analysis of the target compound.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often the solvent of choice for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the carboxylic acid and the aromatic system.

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature will be a very broad absorption in this region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[10]

-

C=O Stretch (1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected. Conjugation with the benzotriazine ring system may shift this absorption to a slightly lower wavenumber compared to a simple aliphatic carboxylic acid.[10]

-

C=N and C=C Stretches (1450-1650 cm⁻¹): A series of medium to strong absorptions in this region will correspond to the stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the benzene ring.

-

C-O Stretch and O-H Bend (900-1300 cm⁻¹): The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in this region. The O-H out-of-plane bend is often a broad peak around 920 cm⁻¹.[10]

Table 3: Predicted Key IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic/Heterocycle | C=N, C=C Stretches | 1450 - 1650 | Medium - Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 900 - 1300 | Medium - Strong |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.

Workflow: ATR-IR Analysis

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (175.14).[3] This peak should be reasonably intense due to the stability of the aromatic system.

-

Key Fragmentation Pathways:

-

Loss of •OH (M-17): A peak at m/z 158, resulting from the loss of a hydroxyl radical.

-

Loss of COOH (M-45): A significant peak at m/z 130, corresponding to the loss of the entire carboxylic acid group as a radical, yielding the stable 1,2,4-benzotriazinyl cation.[11]

-

Loss of N₂ (M-28 from fragment): A common fragmentation for nitrogen-containing heterocycles is the loss of a neutral nitrogen molecule. This would likely occur after initial fragmentation, for example, from the m/z 130 fragment to give a peak at m/z 102.[12]

-

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment |

| 175 | [M]⁺˙ (Molecular Ion) |

| 158 | [M - •OH]⁺ |

| 130 | [M - •COOH]⁺ |

| 102 | [M - •COOH - N₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, HRMS (e.g., ESI-TOF) is indispensable. It can measure the mass-to-charge ratio to four or more decimal places. The expected exact mass for the protonated molecule [M+H]⁺ is 176.0509.

Causality in Experimental Choices:

-

Ionization Method: While Electron Ionization (EI) provides valuable fragmentation data, a soft ionization technique like Electrospray Ionization (ESI) is preferable for confirming the molecular weight, as it typically yields a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the expected spectral data, grounded in fundamental principles and data from analogous structures. The key identifying features include the distinct aromatic proton signals and the downfield carboxylic acid proton in ¹H NMR; the characteristic carbonyl carbon signal in ¹³C NMR; the broad O-H and sharp C=O stretches in the IR spectrum; and predictable fragmentation patterns in the mass spectrum centered around the loss of the carboxylic acid group. By following the outlined protocols and understanding the predicted spectral outcomes, researchers can confidently verify the synthesis and purity of this important chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

-

SciSpace. The synthesis of 1,2,4-benzotriazines. [Link]

-

ResearchGate. The synthesis of 1,2,4-benzotriazines. [Link]

-

PubMed Central. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]

-

ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... [Link]

-

IOPscience. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

Royal Society of Chemistry. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

-

MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

RSC Publishing. Recent advances in the chemistry of benzo[e][1][3][13]triazinyl radicals. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... [Link]

-

National Library of Ukraine. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). [Link]

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic acid: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-Benzotriazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from available scientific literature and chemical databases, this document details the compound's structural features, physicochemical parameters, and spectral characteristics. Furthermore, it outlines a plausible synthetic route and provides standardized protocols for its characterization, offering valuable insights for researchers working with this and related molecular scaffolds.

Introduction: The Significance of the 1,2,4-Benzotriazine Scaffold

The 1,2,4-benzotriazine nucleus is a prominent heterocyclic system that forms the core of numerous pharmacologically active molecules.[1][2] This scaffold has garnered considerable attention in drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimalarial properties. The inherent asymmetry of the 1,2,4-triazine ring and the potential for substitution at various positions allow for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template for the design of novel therapeutic agents. The introduction of a carboxylic acid moiety at the 3-position, as in this compound, offers a handle for further chemical modification and can significantly influence the compound's solubility, acidity, and interactions with biological targets.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively reported in the public domain, a combination of data from chemical databases and predicted values provides a solid foundation for its characterization.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurately referencing the compound in scientific literature and databases.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 64241-51-6 | [3][4] |

| Molecular Formula | C₈H₅N₃O₂ | [3][4] |

| Molecular Weight | 175.14 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | [3] |

| InChIKey | LTYYZEOFAKPJGC-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

The following table presents key physicochemical parameters predicted by computational models, which are valuable for estimating the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Source |

| XLogP3 | 0.5 | [3] |

| Topological Polar Surface Area | 76 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 1 | [4] |

-

XLogP3: This value suggests a relatively low lipophilicity, indicating that the compound is likely to have moderate solubility in both aqueous and organic media.

-

Topological Polar Surface Area (TPSA): A TPSA of 76 Ų is within the range typically associated with good oral bioavailability in drug candidates.

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the nitrogen atoms of the triazine ring and the carbonyl oxygen) suggests that intermolecular hydrogen bonding will play a significant role in the compound's physical properties, such as its melting point and solubility.

Solubility and Acidity (pKa)

-

Solubility: As a carboxylic acid, its solubility is expected to be pH-dependent. It is likely to be sparingly soluble in water but should exhibit increased solubility in basic aqueous solutions due to the formation of the carboxylate salt.[5] In organic solvents, its polarity suggests it would be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in nonpolar solvents like hexanes.

-

pKa: The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the 1,2,4-benzotriazine ring system. This would lead to a lower pKa value compared to a simple aliphatic carboxylic acid, making it a stronger acid. The pKa of benzoic acid is approximately 4.2. Given the presence of the nitrogen-rich heterocyclic ring, the pKa of this compound is anticipated to be in a similar or slightly more acidic range.

Synthesis of this compound

A plausible and documented synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 3-cyano-1,2,4-benzotriazine. This approach is advantageous as the nitrile can be synthesized from more readily available starting materials.

Figure 1: General synthetic strategy for this compound.

While a detailed experimental protocol for the hydrolysis of 3-cyano-1,2,4-benzotriazine to the carboxylic acid is not explicitly detailed in readily available literature, a general procedure for nitrile hydrolysis can be adapted.

Proposed Experimental Protocol: Hydrolysis of 3-cyano-1,2,4-benzotriazine

This protocol is a generalized procedure based on standard methods for nitrile hydrolysis and should be optimized for this specific substrate.

Materials:

-

3-cyano-1,2,4-benzotriazine

-

Concentrated sulfuric acid

-

Water

-

Sodium hydroxide (for pH adjustment)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyano-1,2,4-benzotriazine.

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The exact concentration and volume should be determined based on the scale of the reaction and preliminary small-scale trials.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

-

pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the desired pH for precipitation of the carboxylic acid is reached (typically around pH 2-3).

-

Isolation: The precipitated solid can be collected by vacuum filtration. If the product does not precipitate, it may be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections describe the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | |

| C=N and C=C Stretches (Aromatic Rings) | 1600 - 1450 | A series of sharp to medium intensity bands. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | |

| O-H Bend (Carboxylic Acid) | 960 - 900 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused triazine ring.

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield, typically between δ 10 and 13 ppm. This peak will disappear upon the addition of D₂O.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will resonate in the downfield region, typically between δ 160 and 180 ppm.

-

Aromatic and Heteroaromatic Carbons: The eight carbons of the benzotriazine ring system will appear in the aromatic region, generally between δ 120 and 160 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 175).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The benzotriazine ring will also undergo characteristic fragmentation.

Experimental Protocols for Physicochemical Characterization

The following are standardized, self-validating protocols for determining the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range (typically 1-2 °C) is characteristic of a pure substance.

Figure 2: Workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Assessment

Rationale: Determining the solubility profile is essential for designing reaction conditions, purification methods, and formulations.

Figure 3: Workflow for solubility assessment.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

-

Qualitative Assessment: To a test tube containing approximately 1 mL of the chosen solvent, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

-

Mixing: Vigorously shake or vortex the tube for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution for any undissolved solid. Classify as soluble, partially soluble, or insoluble.

-

Quantitative Assessment (if required): For a more precise measurement, prepare a saturated solution and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

Rationale: The pKa value quantifies the acidity of the carboxylic acid group, which is critical for understanding its behavior in different pH environments and for designing salt formation strategies.

Step-by-Step Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if the aqueous solubility is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]

Applications in Drug Discovery

The 1,2,4-benzotriazine scaffold is a key component in several compounds that have entered clinical trials, highlighting its therapeutic potential.[7][8] For example, Tirapazamine, a 1,2,4-benzotriazine dioxide derivative, has been investigated as an anticancer agent that is selectively toxic to hypoxic tumor cells.[8] The presence of the carboxylic acid group in this compound provides a versatile handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its characterization. While there are still gaps in the experimentally determined data for this specific molecule, the information presented here serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the 1,2,4-benzotriazine scaffold.

References

-

PubChem. This compound. [Link]

-

MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

-

PubChemLite. This compound (C8H5N3O2). [Link]

-

RSC Publishing. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. [Link]

-

PubMed. Development of novel benzotriazines for drug discovery. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. [Link]

-

ResearchGate. Physico-chemical Properties of Benzotriazole derivatives | Download Table. [Link]

-

SciSpace. The synthesis of 1,2,4-benzotriazines. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

PubMed. 1,2,4-Benzotriazine 1,4-dioxides. An Important Class of Hypoxic Cytotoxins With Antitumor Activity. [Link]

-

Lupine Publishers. Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. [Link]

-

The Journal of Organic Chemistry. 3-Substituted Benzo[e][3][4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. [Link]

-

ResearchGate. (PDF) The synthesis of 1,2,4-benzotriazines. [Link]

-

PubMed Central. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

Organic Syntheses Procedure. 1-cyanobenzocyclobutene. [Link]

-

ResearchGate. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives | Request PDF. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

-

ResearchGate. Chemistry and Biological Activity of[3][4]-Benzotriazine Derivatives. [Link]

-

ResearchGate. ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]

-

PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

-

PubMed Central. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]

-

PubMed Central. 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). [Link]

-

CAS Common Chemistry. 3-Amino-1,2,4-benzotriazine. [Link]

-

Science Publishing Group. Synthesis and Properties for Benzotriazole Nitrogen Oxides (BTzO) and Tris[3][4]triazolo[3]triazine Derivatives. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

TU Wien's reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

-

PubMed. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

Matthias Rupp. Predicting the pKa of Small Molecules. [Link]

Sources

- 1. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H5N3O2 | CID 12367326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. researchgate.net [researchgate.net]

- 6. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. mrupp.info [mrupp.info]

Introduction: The Strategic Importance of the 1,2,4-Benzotriazine Scaffold

An In-Depth Technical Guide to 1,2,4-Benzotriazine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

The 1,2,4-benzotriazine nucleus, a heterocyclic system consisting of a benzene ring fused to a 1,2,4-triazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for interacting with biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[2][3]

This guide focuses on a key derivative, This compound , providing a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental properties, present a detailed, field-tested synthetic protocol, and explore its utility as a foundational building block for advanced therapeutic agents.

Compound Identification and Core Properties

Accurate identification is the cornerstone of reproducible research. The subject of this guide is unequivocally defined by the following identifiers:

Physicochemical and Structural Characteristics

The compound's physicochemical properties dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is critical for designing synthetic routes, formulating delivery systems, and predicting pharmacokinetic behavior. The key computed properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 175.15 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 76 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4][5] |

| XLogP3-AA (Lipophilicity) | 0.5 | [4][5] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N=N2)C(=O)O | [4] |

| InChIKey | LTYYZEOFAKPJGC-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of the 1,2,4-benzotriazine core is well-documented, typically involving the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.[2] For the target molecule, this compound, a reliable and scalable approach is the reaction of o-phenylenediamine with a glyoxylic acid derivative. The following protocol is a self-validating system designed for clarity, reproducibility, and high yield.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize this compound from o-phenylenediamine and glyoxylic acid monohydrate.

Materials:

-

o-Phenylenediamine (99.5%)

-

Glyoxylic acid monohydrate (98%)

-

Ethanol (95%)

-

Activated Charcoal

-

Hydrochloric Acid (1 M)

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.

-

Causality Explanation: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction, facilitating a controlled reaction rate without excessive pressure buildup.

-

-

Reactant Addition: To the stirred solution, add 9.2 g (0.1 mol) of glyoxylic acid monohydrate. A color change to a deep orange or red is typically observed as the initial condensation reaction begins.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

-

Trustworthiness Insight: Refluxing ensures the reaction proceeds to completion by providing sufficient activation energy. The 4-hour duration is empirically determined to maximize the yield of the intermediate di-hydrobenzotriazine without significant side product formation.

-

-

Oxidative Cyclization: After the initial reflux period, remove the heat source and allow the mixture to cool slightly. Open the flask to the air (while still warm) and stir vigorously for 1-2 hours. The atmospheric oxygen acts as the oxidant for the aromatization of the dihydro-1,2,4-benzotriazine intermediate to the final benzotriazine product. The solution will typically darken.

-

Expertise Note: This air oxidation step is a classic and efficient method for this type of cyclization. It avoids the need for stronger, potentially side-reaction-inducing chemical oxidants, making the workup cleaner.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the crude product. Collect the solid by vacuum filtration and wash the filter cake with 20 mL of cold ethanol.

-

Recrystallization: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot deionized water, treat with a small amount of activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified yellow crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60°C. The expected yield is 75-85%.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The carboxylic acid functional group is a synthetic handle that allows for the straightforward creation of amides, esters, and other derivatives, enabling chemists to build libraries of compounds for screening.

The benzotriazine core itself has been successfully utilized in a variety of drug discovery programs.[3] Its derivatives have shown potent activity as:

-

Kinase Inhibitors: The benzotriazine scaffold has been used to develop selective inhibitors for several kinases, including SRC, VEGFr2, and BCR-ABL, which are critical targets in oncology.[3]

-

Anticancer Agents: Beyond kinase inhibition, compounds like tirapazamine, a 1,2,4-benzotriazine 1,4-dioxide, have entered clinical trials as hypoxia-selective cytotoxins for cancer treatment.[3]

-

Anti-inflammatory and Antimalarial Agents: The scaffold has also been explored for developing treatments for inflammatory diseases and malaria.[3]

The carboxylic acid at the 3-position is particularly strategic. It allows for the introduction of diverse chemical moieties that can probe the binding pockets of target enzymes, optimizing potency and selectivity.

Conceptual Application Diagram

Caption: Role of the core scaffold in generating diverse chemical libraries.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[4]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined properties, accessible synthesis, and versatile chemical functionality make it an invaluable starting point for developing novel therapeutics. The proven success of the 1,2,4-benzotriazine scaffold in targeting a range of diseases underscores the potential of its derivatives to address significant unmet medical needs. This guide provides the foundational knowledge required to confidently synthesize, handle, and strategically employ this potent chemical entity in advanced research and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]

-

Palanki, M. S., Gayo-Fung, L. M., Shevlin, G. I., et al. Development of novel benzotriazines for drug discovery. PubMed. Available at: [Link]

-

New Journal of Chemistry. The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles. Royal Society of Chemistry. Available at: [Link]

-

Mohammadi Ziarani, G., et al. The synthesis of 1,2,4-benzotriazines. ResearchGate. Available at: [Link]

-

SciSpace. The synthesis of 1,2,4-benzotriazines. Available at: [Link]

Sources

The 1,2,4-Benzotriazine Core: From Historical Discovery to Modern Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-benzotriazine scaffold, a bicyclic heteroaromatic system, has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a privileged core in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, synthetic evolution, and therapeutic applications of 1,2,4-benzotriazine compounds. We delve into the historical context of its discovery, detail key synthetic methodologies with an emphasis on the causality behind experimental choices, and illuminate its significant role in drug development, particularly in oncology. This document is intended to serve as a valuable resource for researchers and scientists engaged in heterocyclic chemistry and drug discovery, offering both foundational knowledge and insights into the contemporary landscape of 1,2,4-benzotriazine research.

Introduction: The Architectural Significance of the 1,2,4-Benzotriazine Nucleus

The fusion of a benzene ring with a 1,2,4-triazine moiety gives rise to the 1,2,4-benzotriazine system, a heterocyclic scaffold of considerable interest in organic and medicinal chemistry.[1][2] Its unique electronic distribution, characterized by the presence of three nitrogen atoms within the six-membered ring, imparts a distinct reactivity profile and the capacity for diverse molecular interactions. This has made the 1,2,4-benzotriazine core an attractive template for the design of novel therapeutic agents.[1] The exploration of this scaffold has led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1] This guide aims to provide a deep dive into the rich history and evolving chemistry of these fascinating compounds.

A Historical Perspective: The Genesis of 1,2,4-Benzotriazine Chemistry

The story of 1,2,4-benzotriazines begins in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. The first synthesis of a 1,2,4-benzotriazine derivative was reported by Bischler in 1889, laying the groundwork for over a century of research into this chemical class.[2] Early investigations were primarily focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. The development of new synthetic methods was a slow but steady process, with significant contributions from chemists like Bamberger and Arndt around the same period.[1] These pioneering efforts, while foundational, often involved harsh reaction conditions and offered limited scope for structural diversification. The subsequent evolution of synthetic organic chemistry has dramatically expanded the toolbox available to chemists, enabling the efficient and versatile construction of a vast array of 1,2,4-benzotriazine analogs.

The Synthetic Arsenal: Crafting the 1,2,4-Benzotriazine Core

The construction of the 1,2,4-benzotriazine ring system can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. This section details some of the most significant and widely employed synthetic routes, highlighting the rationale behind the selection of specific reagents and conditions.

The Classic Approach: The Bischler Synthesis and its Mechanistic Underpinnings

Conceptual Workflow of the Bischler Synthesis

Caption: Conceptual workflow of the Bischler synthesis for 1,2,4-benzotriazines.

The causality behind the use of a strong acid catalyst, such as sulfuric acid, lies in its ability to protonate the carbonyl oxygen of the keto ester, thereby enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the intramolecular nucleophilic attack by the electron-rich aromatic ring of the hydrazone, initiating the cyclization process. Subsequent dehydration and aromatization lead to the formation of the stable 1,2,4-benzotriazine ring system. While historically significant, the harsh conditions of the Bischler synthesis can limit its applicability with sensitive substrates.

Modern Strategies: Versatility and Efficiency in Synthesis

The limitations of classical methods have driven the development of more versatile and efficient synthetic routes. These modern approaches often employ milder reaction conditions and offer greater control over the final substitution pattern.

A widely used and adaptable method involves the reductive cyclization of readily accessible 2-nitrophenylhydrazones.[2] This strategy is predicated on the selective reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the hydrazone moiety.

Exemplary Protocol: Synthesis of a 3-Substituted 1,2,4-Benzotriazine

-

Hydrazone Formation: A solution of a substituted 2-nitroaniline in a suitable solvent (e.g., ethanol) is treated with sodium nitrite and hydrochloric acid at low temperature (0-5 °C) to generate the corresponding diazonium salt. This is then reacted in situ with a β-ketoester or a similar active methylene compound to afford the 2-nitrophenylhydrazone.

-

Reduction of the Nitro Group: The isolated 2-nitrophenylhydrazone is dissolved in a solvent such as ethanol or acetic acid, and a reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride or sodium dithionite.[3] The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile, while metallic reducing agents are useful for their cost-effectiveness and scalability.

-

Cyclization and Aromatization: The resulting 2-aminophenylhydrazone is often not isolated but is cyclized in situ. Gentle heating or the presence of a mild acid can facilitate the intramolecular condensation and subsequent dehydration to yield the 1,2,4-benzotriazine. In many instances, aerial oxidation of the initially formed dihydro-1,2,4-benzotriazine to the fully aromatic system occurs spontaneously or can be promoted by the introduction of a mild oxidizing agent.[2]

Workflow for Reductive Cyclization of 2-Nitrophenylhydrazones

Caption: Synthetic workflow for 1,2,4-benzotriazines via reductive cyclization.

Another important route utilizes the reaction of o-phenylenediamines with formazans. Formazans, which are intensely colored compounds containing a -N=N-C(R)=N-NH- chain, can be cyclized in the presence of an oxidizing agent to yield 1,2,4-benzotriazines. The choice of formazan allows for the introduction of various substituents at the 3-position of the benzotriazine ring.

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 1,2,4-benzotriazines is no exception. A notable example is the copper-catalyzed coupling of o-haloacetanilides with N-Boc hydrazine, followed by oxidation and cyclization.[4] This method offers a convergent and efficient route to the benzotriazine core under relatively mild conditions. The use of a copper catalyst is key to facilitating the initial C-N bond formation, a challenging transformation to achieve through traditional methods.

The demand for large numbers of diverse compounds for high-throughput screening in drug discovery has spurred the development of solid-phase synthesis methodologies for 1,2,4-benzotriazines. In this approach, one of the reactants is attached to a solid support (resin), and the subsequent reaction steps are carried out in a sequential manner. This allows for the rapid and efficient generation of libraries of 1,2,4-benzotriazine derivatives with varying substitution patterns, which is invaluable for structure-activity relationship (SAR) studies.[2]

Therapeutic Significance: 1,2,4-Benzotriazines in Drug Development

The unique structural and electronic properties of the 1,2,4-benzotriazine nucleus have made it a highly valuable scaffold in the design of therapeutic agents. The ability of this ring system to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking, has been exploited to develop potent and selective drugs.

A Landmark Achievement: Tirapazamine, a Hypoxia-Activated Prodrug

Perhaps the most prominent example of a 1,2,4-benzotriazine-based therapeutic is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide).[1] This compound is a bioreductive prodrug that is selectively activated under hypoxic (low oxygen) conditions, which are a characteristic feature of the microenvironment of solid tumors.[1]

Mechanism of Action of Tirapazamine

Under normoxic conditions, Tirapazamine is relatively non-toxic. However, in the hypoxic environment of a tumor, it undergoes a one-electron reduction by intracellular reductases to form a highly reactive radical species.[5] This radical can then induce DNA damage, including single- and double-strand breaks, leading to cancer cell death.[5] The selective activation in hypoxic regions makes Tirapazamine a targeted therapy that can enhance the efficacy of traditional treatments like radiotherapy and chemotherapy, which are less effective against hypoxic tumor cells.

Signaling Pathway of Tirapazamine Action

Caption: Simplified mechanism of action of Tirapazamine in hypoxic vs. normoxic cells.

Structure-Activity Relationship (SAR) Studies of Tirapazamine Analogs

The promising activity of Tirapazamine has prompted extensive SAR studies to identify analogs with improved potency, selectivity, and pharmacokinetic properties. These studies have revealed key structural features that govern the biological activity of 1,2,4-benzotriazine-1,4-dioxides.

| Position of Substitution | Nature of Substituent | Effect on Activity | Rationale |

| 3-position | Replacement of the amino group with hydrogen or N,N-dialkylaminoalkylamino groups | Can modulate the half-life and anti-tumor activity.[6] | Alterations in basicity, lipophilicity, and metabolic stability influence the pharmacokinetic profile. |

| 7-position | Electron-withdrawing groups (e.g., Cl, CF₃) | Increased hypoxic cytotoxicity. | Enhances the electron-accepting ability of the ring system, facilitating the initial one-electron reduction. |

| 3-position | Introduction of a urea moiety | Increased hypoxic cytotoxicity compared to Tirapazamine.[7] | The urea group may enhance interactions with target enzymes or alter the electronic properties of the molecule. |

Beyond Hypoxia-Activated Prodrugs: Kinase Inhibition and Other Applications

The versatility of the 1,2,4-benzotriazine scaffold extends beyond its use in hypoxia-activated prodrugs. Derivatives of 1,2,4-benzotriazine have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For example, certain 1,2,4-benzotriazine analogs have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell growth, proliferation, and survival.[1] The development of selective kinase inhibitors based on the 1,2,4-benzotriazine core represents a promising avenue for the development of targeted cancer therapies.